An In-depth Technical Guide to the Structural Analysis and Confirmation of (2,3-Dimethylphenyl)methanol
An In-depth Technical Guide to the Structural Analysis and Confirmation of (2,3-Dimethylphenyl)methanol
Introduction
(2,3-Dimethylphenyl)methanol, also known as 2,3-dimethylbenzyl alcohol, is an aromatic alcohol with the chemical formula C₉H₁₂O. As a substituted benzyl alcohol, it serves as a valuable intermediate in the synthesis of more complex molecules in fields such as pharmaceuticals and materials science. Accurate structural elucidation and confirmation are critical to ensure the identity, purity, and quality of the compound for research and development applications. This technical guide provides a comprehensive overview of the analytical methods used to confirm the structure of (2,3-Dimethylphenyl)methanol, including spectroscopic data, experimental protocols, and a logical workflow for its synthesis and analysis.
1. Physicochemical and Spectroscopic Data
The structural confirmation of (2,3-Dimethylphenyl)methanol is achieved through a combination of spectroscopic techniques. The data presented below is a compilation from spectral databases and predictive models based on the analysis of structurally similar compounds.
Table 1: General Properties of (2,3-Dimethylphenyl)methanol
| Property | Value |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol [1][2] |
| CAS Number | 13651-14-4[1][2] |
| IUPAC Name | (2,3-Dimethylphenyl)methanol[1][2] |
| Appearance | Expected to be a colorless liquid or low-melting solid |
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.15 | d | 1H | Ar-H |
| ~7.08 | t | 1H | Ar-H |
| ~6.95 | d | 1H | Ar-H |
| ~4.68 | s | 2H | -CH₂OH |
| ~2.30 | s | 3H | Ar-CH₃ |
| ~2.25 | s | 3H | Ar-CH₃ |
| ~1.60 | br s | 1H | -OH |
Note: Predicted chemical shifts are based on structure-property relationships and data from similar dimethylbenzyl alcohol isomers. Actual values may vary.
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~139.0 | Ar-C (quaternary) |
| ~137.5 | Ar-C (quaternary) |
| ~135.0 | Ar-C (quaternary) |
| ~129.0 | Ar-CH |
| ~126.0 | Ar-CH |
| ~125.5 | Ar-CH |
| ~63.0 | -CH₂OH |
| ~20.0 | Ar-CH₃ |
| ~15.0 | Ar-CH₃ |
Note: Predicted chemical shifts are based on established increments for substituted benzene rings.
Table 4: Key Infrared (IR) Spectroscopy Peaks
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2980-2850 | Medium | C-H stretch (aliphatic -CH₃, -CH₂) |
| 1600, 1480 | Medium-Weak | C=C stretch (aromatic ring) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
| 850-750 | Strong | C-H bend (out-of-plane, aromatic substitution) |
Note: Peak positions are characteristic ranges for the specified functional groups.
Table 5: Mass Spectrometry (Electron Ionization) Data
| m/z | Relative Intensity (%) | Assignment |
| 136 | ~40 | [M]⁺ (Molecular Ion) |
| 121 | ~100 | [M - CH₃]⁺ |
| 118 | ~30 | [M - H₂O]⁺ |
| 103 | ~50 | [M - H₂O - CH₃]⁺ |
| 91 | ~60 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | ~30 | [C₆H₅]⁺ |
Data is interpreted from the mass spectrum available in the NIST WebBook for Benzyl alcohol, 2,3-dimethyl-.[1]
2. Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and analysis of (2,3-Dimethylphenyl)methanol.
2.1 Synthesis Protocol: Reduction of 2,3-Dimethylbenzaldehyde
A common and effective method for synthesizing (2,3-Dimethylphenyl)methanol is the reduction of its corresponding aldehyde, 2,3-dimethylbenzaldehyde.
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Materials: 2,3-dimethylbenzaldehyde, Methanol (MeOH), Sodium borohydride (NaBH₄), Dichloromethane (DCM), Deionized water, Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).
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Procedure:
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Dissolve 2,3-dimethylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to 0 °C using an ice-water bath.
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Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
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Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
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Remove the methanol under reduced pressure using a rotary evaporator.
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Extract the aqueous residue with dichloromethane (3 x volumes).
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Combine the organic layers and wash with deionized water, followed by brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (2,3-Dimethylphenyl)methanol.
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Purify the crude product via flash column chromatography on silica gel if necessary.
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2.2 Analytical Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).[3][4]
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Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
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Mass Spectrometry (MS): Electron Ionization (EI) mass spectra are acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by a 70 eV electron beam. The resulting fragments are analyzed based on their mass-to-charge (m/z) ratio.
3. Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from synthesis to final structural confirmation.
Caption: Workflow for the synthesis and structural confirmation of (2,3-Dimethylphenyl)methanol.
4. Summary of Structural Confirmation
The definitive structural confirmation of (2,3-Dimethylphenyl)methanol relies on the synergistic interpretation of all collected analytical data:
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¹H NMR: Confirms the presence of three distinct aromatic protons, a benzylic methylene group (-CH₂), two inequivalent methyl groups, and an alcohol proton. The integration values (1:1:1 for aromatic H, 2 for CH₂, 3 for each CH₃) validate the proton count.
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¹³C NMR: Shows the correct number of carbon atoms (nine distinct signals), including four quaternary aromatic carbons, three aromatic methine carbons, one methylene carbon, and two methyl carbons, consistent with the proposed structure.
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IR Spectroscopy: The strong, broad absorption around 3300 cm⁻¹ is definitive for the O-H stretch of an alcohol. The strong C-O stretch near 1030 cm⁻¹ indicates a primary alcohol. Aromatic C-H and C=C stretches further confirm the benzene ring.
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Mass Spectrometry: The molecular ion peak at m/z 136 matches the compound's molecular weight.[1] The fragmentation pattern, including the base peak at m/z 121 ([M-CH₃]⁺) and the presence of a tropylium ion fragment, is characteristic of a substituted benzyl alcohol, corroborating the overall structure.
Together, these spectroscopic fingerprints provide unambiguous evidence for the molecular structure of (2,3-Dimethylphenyl)methanol, ensuring its identity and suitability for further application.
